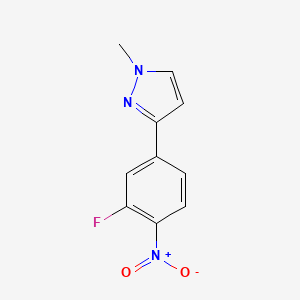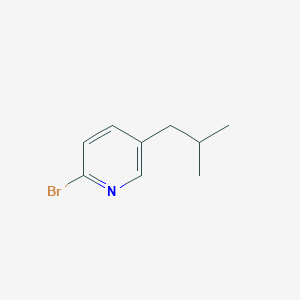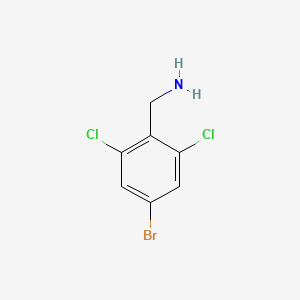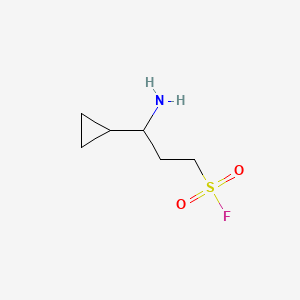
Rhynchophorol.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.
Analyse Chemischer Reaktionen
Types of Reactions
Rhynchophorol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.
Major Products Formed
Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.
Reduction: 6-methylheptan-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Rhynchophorol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetoin: A plant volatile that acts synergistically with rhynchophorol to enhance its pheromone activity.
Ethyl Acetate: Another plant volatile that works in synergy with rhynchophorol.
Uniqueness
Rhynchophorol is unique due to its specific role as an aggregation pheromone for Rhynchophorus palmarum beetles. Its ability to attract these beetles makes it a valuable tool in pest control strategies, particularly in agriculture . The combination of rhynchophorol with other plant volatiles like acetoin and ethyl acetate enhances its effectiveness, making it distinct from other pheromones .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(E)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
RQAFKZOPSRTJDU-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(CC(C)C)O |
Kanonische SMILES |
CC=CC(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)





![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)

